molecular formula C11H9Br3O3 B2594615 (E)-2-methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid CAS No. 1563214-63-0

(E)-2-methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid

Cat. No. B2594615
CAS RN: 1563214-63-0
M. Wt: 428.902
InChI Key: OFOLFQGEFCPGFX-UHFFFAOYSA-N
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Description

(E)-2-methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid, also known as TBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBB is a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in cellular signaling pathways.

Scientific Research Applications

Mitochondrial Function Studies

An integrated proteomic and phosphoproteomic analysis revealed that this compound predominantly impacts mitochondrial functions at the protein level. Researchers have explored its effects on mitochondrial processes, including energy production, oxidative stress, and apoptosis .

Thyroid Endocrine Disruption

Studies have focused on how 2-Methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid disrupts thyroid function. Integrated in silico, in vitro, and in vivo assays have been conducted to understand its impact on thyroid hormones and related pathways. Investigating its toxicity and potential endocrine-disrupting effects is crucial for environmental and human health .

Necroptosis and Tight Junction Destruction

In the jejunum, ileum, and IEC6 cells, exposure to this compound has been associated with necroptosis (a form of programmed cell death) and tight junction destruction. Researchers have explored the underlying mechanisms, including the activation of the IRX3/NOS2 axis. Blocking this axis may mitigate necroptosis and restore tight junction integrity .

properties

IUPAC Name

(E)-2-methyl-4-(2,4,6-tribromophenoxy)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br3O3/c1-6(11(15)16)2-3-17-10-8(13)4-7(12)5-9(10)14/h2,4-5H,3H2,1H3,(H,15,16)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOLFQGEFCPGFX-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=C(C=C(C=C1Br)Br)Br)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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